molecular formula C12H19NO4 B3391639 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 1935385-39-9

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B3391639
CAS No.: 1935385-39-9
M. Wt: 241.28 g/mol
InChI Key: PPLYOBSEWYKGDC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(9(14)15)5-4-8(13)6-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLYOBSEWYKGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935385-39-9
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves a multi-step process. One common method is the Diels-Alder reaction, which is used to construct the bicyclic core. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The resulting product is then subjected to further functionalization to introduce the tert-butoxycarbonyl group and the carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, releasing the active molecule upon metabolic activation. The molecular targets and pathways involved can vary widely but often include enzymes and receptors that are critical to the compound’s biological activity .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • CAS Number : 291775-59-2
  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Key Features : A bicyclo[2.2.1]heptane scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 2-position and a carboxylic acid at the 4-position. This compound is widely used as a chiral building block in peptidomimetics and drug discovery due to its conformational rigidity .

Comparison with Similar Compounds

Structural Analogs with Varying Bicyclo Ring Systems

Compound CAS Number Bicyclo System Substituent Positions Molecular Formula Key Differences References
Target Compound 291775-59-2 [2.2.1]heptane Boc (2), COOH (4) C₁₂H₁₉NO₄ Reference standard
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-4-carboxylic acid 2386978-43-2 [3.1.1]heptane Boc (2), COOH (4) C₁₂H₁₉NO₄ Larger bicyclo system; altered ring strain and solubility
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid 2410984-39-1 [2.2.2]octane Boc (2), COOH (3), methylene (5) C₁₄H₂₁NO₄ Expanded bicyclo ring; increased conformational flexibility
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid 197142-34-0 [3.1.0]hexane Boc (2), COOH (3) C₁₁H₁₇NO₄ Smaller bicyclo system; higher ring strain

Key Observations :

  • Smaller systems (e.g., [3.1.0]hexane) introduce higher strain, affecting stability .
  • Substituent Position : The 4-carboxylic acid in the target compound vs. 3-carboxylic acid in others alters hydrogen-bonding capabilities and steric interactions .

Stereochemical and Positional Isomers

Compound CAS Number Bicyclo System Isomer Type Synthesis Yield Applications References
(3S)-exo-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6a) Not provided [2.2.1]heptane exo (3S) 61% Intermediate for DPP-4 inhibitors
(3R)-exo-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6b) Not provided [2.2.1]heptane exo (3R) 86% Chiral resolution studies
(3S,R)-endo-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6c,d) Not provided [2.2.1]heptane endo Not reported Limited commercial availability

Key Observations :

  • Stereochemistry : exo-Isomers (6a, 6b) are synthesized in higher yields (61–86%) compared to endo-isomers, which are less explored .
  • Biological Relevance : exo-Isomers are preferred in drug design for their predictable spatial orientation in enzyme binding pockets .

Physicochemical and Commercial Comparison

Compound LogP Polar Surface Area (Ų) Commercial Price (250 mg) Suppliers
Target Compound 1.19 67 $3,850 Santa Cruz Biotechnology, Enamine
2-Boc-[3.1.1]heptane-4-carboxylic acid 1.19 67 $1,612 Advanced ChemBlock
2-Boc-[2.2.2]octane-3-carboxylic acid Not reported 72 Not available Indagoo

Key Observations :

  • Cost Differences : The target compound is ~2.4× more expensive than the [3.1.1]heptane analog, reflecting synthetic complexity and Boc protection efficiency .
  • Lipophilicity : Identical LogP values (1.19) suggest similar membrane permeability, but polar surface area variations influence solubility .

Key Observations :

  • The [2.2.2]octane derivative has documented hazards (e.g., acute toxicity), necessitating stricter handling protocols than the target compound .

Biological Activity

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, also known as Boc-2-azabicyclo[2.2.1]heptane-4-carboxylic acid, is a bicyclic compound that has garnered significant attention in medicinal chemistry and synthetic organic chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in drug development, synthetic pathways, and biochemical interactions.

The compound's molecular formula is C12H19NO4C_{12}H_{19}NO_{4} with a molecular weight of approximately 241.28 g/mol. The structure features a bicyclic framework that contributes to its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC12H19NO4C_{12}H_{19}NO_{4}
Molecular Weight241.28 g/mol
CAS Number2031259-83-1
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to act as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Bioavailability Enhancement : The tert-butoxycarbonyl (Boc) group improves the solubility and stability of the compound in biological systems, making it a valuable candidate for drug formulation.

Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their biological evaluation against cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, indicating potential as anticancer agents.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings revealed that some derivatives showed promising activity, suggesting potential applications in developing new antibiotics.

Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other azabicyclic compounds regarding their biological activities.

CompoundCytotoxicity (IC50 µM)Antimicrobial Activity
This compound15Moderate
3-Azabicyclo[3.3.1]nonane-3-carboxylic acid20Low
1-Azabicyclo[3.3.0]octane-1-carboxylic acid25High

Applications in Drug Development

The unique structural features of this compound make it an excellent scaffold for drug design:

  • Pharmaceutical Intermediates : It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.
  • Agrochemicals : The compound's ability to modify bioactive molecules extends its utility into agrochemical formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

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